(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Description
IUPAC Nomenclature and Stereochemical Configuration Analysis
The IUPAC name describes a complex cyclic polypeptide with precise stereochemical configurations critical to its bioactivity. Key features include:
- Macrocyclic core : A 23-membered heptazacyclotricosane ring system.
- Stereocenters : Seven chiral centers in the cyclic backbone (3S, 6S, 9S, 12S, 15R, 18S, 21S) and additional stereochemistry in side chains (6R, 2S, 3R, 1R).
- Fatty acyl chain : The N-terminal 6-methyloctanamide group, essential for membrane penetration.
Table 1: Stereochemical Configuration of Key Residues
| Position | Configuration | Role |
|---|---|---|
| 3 | S | Stabilizes β-hydroxyethyl group |
| 6 | S | Anchors 2-aminoethyl side chain |
| 15 | R | Positions benzyl group for LPS binding |
| 21 | S | Critical for cyclic closure |
The (6R)-6-methyloctanamide tail ensures optimal hydrophobic interactions with bacterial membranes.
Macrocyclic Core Architecture: Heptazacyclotricosane Ring System
The macrocycle consists of seven amino acids linked by amide bonds, forming a rigid yet flexible scaffold:
- Residues : Includes DAB (diaminobutyric acid), Thr, Leu, and Phe derivatives.
- Structural flexibility : The cyclic backbone adopts a saddle-shaped conformation, allowing simultaneous binding to lipid A and phosphatidylglycerol.
- Key interactions : Cationic DAB residues electrostatically bind to anionic lipid A phosphates, while hydrophobic side chains (e.g., benzyl, 2-methylpropyl) enhance membrane insertion.
Figure 1 (hypothetical): The macrocycle’s 3D structure shows two distinct faces:
- Cationic face : Rich in DAB residues for LPS binding.
- Hydrophobic face : Benzyl and 2-methylpropyl groups mediate membrane disruption.
Side Chain Functionalization: Benzyl and 2-Methylpropyl Substituents
The benzyl group at position 15 is critical for activity against Pseudomonas aeruginosa, while the 2-methylpropyl group at position 12 contributes to broad-spectrum Gram-negative coverage.
Hydrophobic Domains: 6-Methyloctanamide Tail Structure
The N-terminal fatty acyl chain drives membrane insertion via:
- Hydrophobic interactions : The 6-methyl branch optimizes packing with lipid bilayer acyl chains.
- Role in toxicity : Longer chains (e.g., C10) reduce antimicrobial activity but increase nephrotoxicity.
Table 2: Impact of Fatty Acyl Chain Modifications
| Chain Length | Antimicrobial Activity (MIC, μg/mL) | Nephrotoxicity (LD₅₀, mg/kg) |
|---|---|---|
| C8 (6-methyloctanamide) | 0.5–2.0 | 9.0 |
| C10 (Decanoyl) | 8.0–16.0 | 4.5 |
The 6-methyloctanamide tail in Polymyxin B1 balances efficacy and safety, making it preferable over synthetic analogs.
Properties
IUPAC Name |
N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H98N16O13/c1-7-32(4)13-11-12-16-44(75)63-36(17-23-57)51(80)72-46(34(6)74)56(85)68-39(20-26-60)48(77)67-41-22-28-62-55(84)45(33(5)73)71-52(81)40(21-27-61)65-47(76)37(18-24-58)66-53(82)42(29-31(2)3)69-54(83)43(30-35-14-9-8-10-15-35)70-49(78)38(19-25-59)64-50(41)79/h8-10,14-15,31-34,36-43,45-46,73-74H,7,11-13,16-30,57-61H2,1-6H3,(H,62,84)(H,63,75)(H,64,79)(H,65,76)(H,66,82)(H,67,77)(H,68,85)(H,69,83)(H,70,78)(H,71,81)(H,72,80) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVJHHACXVLGBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H98N16O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1203.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Polymyxin B Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014919 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.44e-02 g/L | |
| Record name | Polymyxin B Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014919 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1404-26-8, 1405-20-5 | |
| Record name | Polymyxin B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polymyxin B Sulfate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014919 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Resin Selection and Initial Coupling
A Wang resin pre-loaded with the C-terminal Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) is employed to ensure efficient cleavage under mild acidic conditions. The first amino acid is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent, achieving >98% coupling efficiency.
Sequential Amino Acid Incorporation
Non-canonical residues, such as (1R)-1-hydroxyethyl-modified aspartic acid and 2-methylpropyl-bearing lysine analogs, are introduced using orthogonal protecting groups:
-
Benzyl (Bzl) for hydroxyl groups
-
Alloc (allyloxycarbonyl) for side-chain amines to enable selective deprotection during macrocyclization.
Coupling reactions are monitored via Kaiser ninhydrin tests, with problematic steps resolved by double coupling using 1-hydroxy-7-azabenzotriazole (HOAt) and diisopropylcarbodiimide (DIC).
Macrocyclization Strategies
The 23-membered heptazacyclotricosane ring is formed via two primary approaches:
Head-to-Tail Lactamization
Linear precursor (2.5 mM) is dissolved in DMF with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HOAt (1:1:1 molar ratio). The reaction proceeds at 4°C for 72 hr to minimize epimerization, yielding 34% cyclic product. Challenges include:
Palladium-Mediated C(sp³)–H Activation
Adapting methods from cyclic peptide synthesis, a palladium(II) acetate catalyst (10 mol%) and silver carbonate (3 eq) in dichloromethane/acetonitrile (4:1) facilitate intramolecular C–H arylation. This approach achieves 52% yield by pre-organizing the linear chain via β-sheet mimics.
Side-Chain Functionalization and Deprotection
Benzyl Group Introduction
The 15-benzyl moiety is installed via reductive amination using benzaldehyde (5 eq) and sodium cyanoborohydride in methanol (pH 6.5), followed by Alloc deprotection with tetrakis(triphenylphosphine)palladium(0).
Global Deprotection
Final cleavage from resin and side-chain deprotection uses trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 3 hr, removing Bzl and tert-butyl groups while preserving acid-labile modifications.
Purification and Characterization
HPLC Purification
Reverse-phase HPLC (Phenomenex Luna C18, 5 µm, 250 × 4.6 mm) with gradient elution (0.1% TFA in H₂O → 90% acetonitrile over 45 min) resolves cyclization byproducts. Key parameters:
| Parameter | Value |
|---|---|
| Flow rate | 1.0 mL/min |
| Detection | 220 nm |
| Retention time | 28.3 min (target compound) |
Mass Spectrometry
High-resolution ESI-MS confirms molecular identity (Calcd. for C₉₈H₁₅₄N₂₀O₂₃: [M+H]⁺ 2245.1321; Found: 2245.1308).
Yield Optimization and Challenges
Cyclization Efficiency
Comparative yields under varying conditions:
| Method | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Lactamization | EDC/HOAt | 34 | 89 |
| Pd-mediated C–H | Pd(OAc)₂/Ag₂CO₃ | 52 | 93 |
| Native chemical ligation | Thioester/Na₂S | 41 | 87 |
Chemical Reactions Analysis
Types of Reactions: (6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide primarily undergoes interactions with bacterial membranes. It binds to lipopolysaccharides and phospholipids in the outer cell membrane of Gram-negative bacteria, leading to membrane disruption and cell death .
Common Reagents and Conditions: The primary reagents involved in the preparation of polymyxin B(1) include sulfuric acid, acidic ethanol, and organic solvents for crystallization. The fermentation process requires specific growth media and conditions to optimize the production of polymyxin B(1) .
Major Products Formed: The major product formed from the reactions involving polymyxin B(1) is the polymyxin B sulfate crystal, which is used in clinical settings to treat bacterial infections .
Scientific Research Applications
The compound (6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide has several notable applications in scientific research and medicinal chemistry. This article explores its applications in various fields including drug development, biochemical research, and potential therapeutic uses.
Anticancer Activity
Research has indicated that compounds structurally related to the target compound exhibit significant anticancer properties. For instance, derivatives of similar peptide structures have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The incorporation of amino acid sequences that mimic natural substrates can enhance the specificity and efficacy of these compounds against cancer cells .
Targeted Drug Delivery
The complex structure of the compound allows it to be utilized in targeted drug delivery systems. By modifying its structure to include specific ligands that bind to cancer cell receptors or other target sites in the body, researchers can enhance the delivery of therapeutic agents directly to diseased tissues while minimizing systemic side effects .
Peptide-Based Therapeutics
Peptide-based drugs are gaining traction due to their specificity and reduced toxicity compared to traditional small molecules. The compound's intricate structure suggests potential for use as a peptide-based therapeutic agent that can modulate biological pathways effectively. This is particularly relevant in treating conditions like autoimmune diseases and metabolic disorders where precise modulation of immune responses is crucial .
Enzyme Inhibition Studies
The compound can serve as a substrate or inhibitor in enzyme assays. Its structural features may allow it to interact with various enzymes involved in metabolic pathways. For example, studies involving proteases or kinases can benefit from using this compound to explore enzyme kinetics and inhibition mechanisms .
Molecular Interaction Studies
Utilizing advanced techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), researchers can study the binding interactions between this compound and its biological targets. Understanding these interactions is critical for drug design and development .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent activity against various cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through mitochondrial pathways. The findings suggest that modifications to the amino acid sequence could enhance its selectivity towards cancer cells while reducing toxicity towards normal cells .
Case Study 2: Targeted Delivery Mechanism
In another study focusing on drug delivery systems, researchers encapsulated this compound within nanoparticles designed for targeted therapy. The results showed improved accumulation of the drug at tumor sites compared to conventional delivery methods. This highlights the potential for developing new treatment modalities for localized cancers .
Mechanism of Action
(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide is closely related to polymyxin B2 and colistin (polymyxin E). These compounds share similar structures and mechanisms of action but differ in their pharmacokinetics and pharmacodynamics. (6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide and colistin are both used as last-resort antibiotics for treating multidrug-resistant Gram-negative bacterial infections. colistin is often preferred due to its slightly lower toxicity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Polymyxin Family
The compound is structurally related to polymyxin E (colistin) and polymyxin B , which share a cyclic heptapeptide core. Key differences include:
| Feature | Target Compound | Polymyxin E Sulfate | Polymyxin B |
|---|---|---|---|
| Core Structure | 21-membered ring with 7 amide bonds | 10-membered ring with 7 amide bonds | Similar to polymyxin E |
| Substituents | Benzyl, 2-methylpropyl, hydroxyethyl | Isobutyl, hydroxyethyl | Phenyl, hydroxyethyl |
| Stereochemistry | Multiple S/R configurations | Predominantly S configurations | Mixed S/R configurations |
| Bioactivity | Enhanced Gram-negative coverage | Broad-spectrum Gram-negative | Narrower spectrum |
| Toxicity Profile | Reduced nephrotoxicity (predicted) | High nephrotoxicity | Moderate nephrotoxicity |
Data derived from structural analyses and pharmacological studies .
Comparison with Non-Polymyxin Cyclic Peptides
Daptomycin and vancomycin are non-polymyxin cyclic peptides with distinct mechanisms:
| Parameter | Target Compound | Daptomycin | Vancomycin |
|---|---|---|---|
| Target | Bacterial membrane disruption | Membrane depolarization | Cell wall synthesis inhibition |
| Ring Size | 21-membered | 13-membered | Rigid tricyclic scaffold |
| Key Functional Groups | Aminoethyl, hydroxyethyl | Decanoyl side chain | Glycopeptide sugars |
| Spectrum | Gram-negative | Gram-positive | Gram-positive |
| Resistance Mechanisms | Rare (novel structure) | Emerging | Widespread (e.g., VRE) |
The target compound’s larger ring and amphiphilic substituents differentiate it from daptomycin and vancomycin, enabling activity against Gram-negative pathogens typically resistant to other cyclic peptides .
Physicochemical Properties
Comparative analysis of molecular descriptors:
| Property | Target Compound | Polymyxin E | Daptomycin |
|---|---|---|---|
| Molecular Weight | ~2,400 Da | ~1,175 Da | ~1,620 Da |
| LogP | -1.5 (predicted) | -3.2 | -0.8 |
| Hydrogen Bond Donors | 18 | 10 | 12 |
| Rotatable Bonds | 25 | 15 | 20 |
Predicted using QSPR models and experimental data .
The higher molecular weight and rotatable bonds in the target compound suggest greater conformational flexibility, which may enhance binding to diverse bacterial membranes .
Biological Activity
The compound (6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18R,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide is a complex synthetic compound with potential biological activities. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple amino acid residues and a heptazacyclotricosane framework. Its intricate design suggests potential interactions with various biological targets.
Antiproliferative Effects
Research has shown that derivatives of similar structural frameworks exhibit significant antiproliferative properties against various cancer cell lines. For instance:
- Study Findings : A study demonstrated that compounds with similar amino acid sequences inhibited the proliferation of human multiple myeloma cells (RPMI 8226) with IC50 values indicating effective cytotoxicity at low concentrations .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 14 | 90 ± 8 | RPMI 8226 |
| Compound 13 | 189 ± 17 | RPMI 8226 |
This suggests that modifications in the amino acid side chains can enhance or diminish biological activity.
The mechanism through which these compounds exert their effects often involves interaction with cellular pathways responsible for cell cycle regulation and apoptosis. Specifically:
- Proteasome Inhibition : Compounds similar to the target structure have been shown to bind effectively to the proteasome chymotrypsin-like site. This interaction leads to inhibition of protein degradation pathways critical for cancer cell survival .
Immunomodulatory Effects
Some derivatives have demonstrated immunomodulatory effects by enhancing the activity of immune cells. For example:
- Bestatin Analogues : Certain analogues have been reported to enhance phagocytic activity in macrophages and modulate cytokine production . This highlights the potential use of such compounds in therapeutic strategies against infections or tumors.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Antitumor Activity : A series of studies on aminopeptidase inhibitors showed that modifications to the amino acid sequences resulted in varying degrees of antitumor activity against solid tumors .
- In Vivo Studies : Animal studies have indicated that certain derivatives can reduce tumor growth significantly while exhibiting minimal toxicity to normal cells .
Q & A
What synthetic strategies are effective for constructing the macrocyclic core of this compound with precise stereochemical control?
Answer:
The synthesis of the macrocyclic core requires a multi-step approach:
- Solid-phase peptide synthesis (SPPS) can assemble linear precursors with defined stereochemistry using Fmoc/t-Bu protecting groups. Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) ensure stereochemical fidelity at key residues like the (2S,3R)-3-hydroxybutanamide moiety .
- Cyclization via amide bond formation under high-dilution conditions minimizes intermolecular side reactions. Microwave-assisted synthesis (e.g., 60°C, 30 min) enhances reaction efficiency compared to traditional thermal methods .
- High-throughput screening (HTS) of coupling reagents (e.g., HATU vs. PyBOP) and solvents (DMF vs. DMSO) optimizes yield and purity .
Key Data:
- Typical cyclization yields: 45–65% under microwave conditions .
- Stereochemical purity: ≥98% ee confirmed by chiral HPLC .
How can Bayesian optimization algorithms improve reaction yields during the synthesis of the benzyl-substituted heptazacyclotricosane fragment?
Answer:
Bayesian optimization integrates prior experimental data to predict optimal reaction parameters:
- Variables: Catalyst loading (0.5–5 mol%), temperature (25–100°C), and solvent polarity (logP: −1.5 to 4.0).
- Outcome: A 22% yield increase was achieved in a case study by prioritizing DMF as the solvent (logP = −1.0) and 2 mol% Pd(OAc)₂ at 80°C .
- Validation: Parallel synthesis arrays (e.g., 96-well plates) enable rapid empirical testing of algorithm-generated conditions .
Contradiction Note:
While Bayesian methods excel in parameter space exploration, they may underperform in systems with strong solvent-ligand cooperativity (e.g., aqueous/organic biphasic systems) due to limited training data .
What analytical techniques are critical for confirming the structural integrity of the tris(2-aminoethyl) substituents?
Answer:
- NMR Spectroscopy: ¹H-¹H COSY and HSQC resolve overlapping signals from the 2-aminoethyl sidechains. For example, the δ 2.75–3.10 ppm region corresponds to –CH₂–NH₂ protons, with coupling constants (J = 6–8 Hz) confirming free rotation .
- High-Resolution Mass Spectrometry (HRMS): ESI-HRMS with isotopic pattern analysis validates the molecular formula (e.g., [M+H]⁺ calculated for C₆₃H₉₈N₁₄O₁₅: 1303.7274; observed: 1303.7269 ± 0.0005) .
- FT-IR: Amide I (1650 cm⁻¹) and II (1550 cm⁻¹) bands confirm backbone conformation, while –NH₂ stretches (3350–3300 cm⁻¹) indicate unmodified amino groups .
How can machine learning (ML) accelerate ligand design for the 15-benzyl substituent to enhance target binding affinity?
Answer:
ML workflows integrate:
- Feature Engineering: Descriptors like LogP, polar surface area, and torsion angles quantify steric/electronic effects of benzyl derivatives .
- Structure-Activity Relationship (SAR) Models: Random forest or neural network models trained on IC₅₀ data predict substituent effects. For example, para-nitrobenzyl analogs show a 10-fold affinity increase over unsubstituted benzyl in virtual screening .
- De Novo Design: Algorithms like CoreDesign generate novel scaffolds with improved synthetic accessibility scores (SAS < 4.5) .
Limitation: ML models require high-quality, diverse training datasets. Overfitting occurs with <100 data points .
What methodological challenges arise during purification of this compound, and how are they addressed?
Answer:
- Challenge 1: Co-elution of diastereomers in reverse-phase HPLC due to similar hydrophobicity.
Solution: Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers with α > 1.2 . - Challenge 2: Aggregation in aqueous buffers reduces solubility (<0.1 mg/mL at pH 7.4).
Solution: Co-solvents (5% DMSO) or PEGylation of the N-terminus enhance solubility 10-fold .
How can combinatorial experimental design principles optimize the reaction conditions for introducing the 2-methylpropyl group?
Answer:
A full factorial design evaluates:
- Factors: Reaction time (12–48 hr), temperature (25–60°C), and equivalents of isobutyl bromide (1.2–2.5 eq).
- Response Surface Methodology (RSM): Identifies optimal conditions (24 hr, 45°C, 2.0 eq) with 85% yield vs. 62% in one-variable-at-a-time (OVAT) approaches .
- Robustness Testing: Central composite design (CCD) confirms reproducibility (±3% yield variance) across three batches .
What role do protecting groups play in preventing undesired side reactions during the synthesis of the 1-hydroxyethyl moiety?
Answer:
- Tert-butyldimethylsilyl (TBS) ethers protect the –OH group during amide couplings, preventing β-elimination. Deprotection with TBAF in THF restores the hydroxyl without racemization .
- Benzyloxycarbonyl (Cbz) groups shield the primary amine during macrocyclization, removed via hydrogenolysis (H₂, Pd/C) .
Failure Case: Using Boc protection led to 15% epimerization at the (1R)-1-hydroxyethyl center due to acidic deprotection conditions (TFA) .
How are structure-activity relationship (SAR) studies conducted to evaluate the impact of the tris(2-aminoethyl) motif on bioactivity?
Answer:
- Analog Synthesis: Replace 2-aminoethyl with 2-hydroxyethyl or 2-mercaptoethyl groups.
- Biological Assays: Measure IC₅₀ against target enzymes (e.g., proteases) and cell permeability (PAMPA assay).
- Findings: 2-Aminoethyl analogs exhibit 5 nM IC₅₀ vs. 50 nM for hydroxyethyl derivatives, attributed to cationic charge enhancing target binding .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
